N-Acetyl-D-leucine N-Acetyl-D-leucine N-acetyl-D-leucine is the N-acetyl derivative of D-leucine. It is a N-acetyl-D-amino acid and a D-leucine derivative. It is a conjugate acid of a N-acetyl-D-leucinate. It is an enantiomer of a N-acetyl-L-leucine.
DS-1211 is a potent and selective novel small molecule tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.
N-Acetyl-D-leucine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 19764-30-8
VCID: VC21536916
InChI: InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

N-Acetyl-D-leucine

CAS No.: 19764-30-8

VCID: VC21536916

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-D-leucine - 19764-30-8

Description

N-Acetyl-D-leucine is a derivative of the amino acid D-leucine, with the chemical formula C8H15NO3 and CAS Number 19764-30-8 . It is part of the racemic mixture N-Acetyl-DL-leucine, which also includes N-Acetyl-L-leucine. N-Acetyl-D-leucine has been studied for its potential therapeutic effects, although it is generally considered less effective than its L-enantiomer in various medical applications.

Biological Activity and Metabolism

N-Acetyl-D-leucine is metabolized differently from its L-enantiomer. The L-enantiomer is more readily deacetylated to form L-leucine, which is then utilized by cells, particularly in the brain and muscles . In contrast, N-Acetyl-D-leucine is less efficiently metabolized and does not contribute significantly to the therapeutic effects observed with N-Acetyl-L-leucine .

Pharmacokinetics

Pharmacokinetic studies have shown that N-Acetyl-D-leucine has a longer half-life and higher plasma concentrations compared to N-Acetyl-L-leucine when administered as part of the racemic mixture. This is due to the differential metabolism and transport of the two enantiomers .

Pharmacokinetic ParameterN-Acetyl-D-leucineN-Acetyl-L-leucine
Plasma ConcentrationHigherLower
Half-LifeLongerShorter
MetabolismLess EfficientMore Efficient

Research Findings

Recent studies have focused on the therapeutic potential of N-Acetyl-L-leucine rather than N-Acetyl-D-leucine. For example, in models of Niemann-Pick disease type C, N-Acetyl-L-leucine was found to reduce lysosomal volume more effectively than N-Acetyl-D-leucine . This suggests that N-Acetyl-L-leucine is the active form responsible for therapeutic effects in lysosomal storage disorders.

CAS No. 19764-30-8
Product Name N-Acetyl-D-leucine
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name (2R)-2-acetamido-4-methylpentanoic acid
Standard InChI InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1
Standard InChIKey WXNXCEHXYPACJF-SSDOTTSWSA-N
Isomeric SMILES CC(C)C[C@H](C(=O)O)NC(=O)C
SMILES CC(C)CC(C(=O)O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C
Synonyms N-Acetyl-D-leucine;19764-30-8;N-Acethy-D-leucine;Ac-D-Leu-OH;D-leucine,N-acetyl-;(R)-2-acetamido-4-methylpentanoicacid;UNII-91WU82GA22;91WU82GA22;MFCD00066069;NCGC00094935-01;Acetylleucine,D-;N-Acetyl-R-leucine;PubChem6386;Acetylleucine,(R)-;N-acetyl-(D)-leucine;2,N-Acetyl-D-leucine;AC1LOJL2;Leucine,N-acetyl-,D-;KSC174Q4J;A0876_SIGMA;SCHEMBL714003;CHEMBL174357;CTK0H4844;N-Acetyl-D-leucineAc-D-Leu-OH;MolPort-002-893-878
PubChem Compound 1241420
Last Modified Aug 15 2023

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